molecular formula C9H9NO B1590710 7,8-Dihydroquinolin-6(5H)-one CAS No. 27463-91-8

7,8-Dihydroquinolin-6(5H)-one

Cat. No.: B1590710
CAS No.: 27463-91-8
M. Wt: 147.17 g/mol
InChI Key: YBUZBPXSUWAVOD-UHFFFAOYSA-N
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Description

7,8-Dihydroquinolin-6(5H)-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It has been synthesized as a cytotoxic agent , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

7,8-Dihydroquinolin-6(5H)-one has been evaluated for its cytotoxic activity against seven cell lines . The data showed good selectivity for the chronic myeloid leukemia line K-562 . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroquinolin-6(5H)-one typically involves a multi-step process. One common method is the Mannich reaction, which uses Mannich salts derived from acetophenones as Michael acceptors. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroquinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

7,8-Dihydroquinolin-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits potential cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.

    Medicine: Research indicates its potential use in developing therapeutic agents for treating chronic myeloid leukemia.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the dihydro and ketone functionalities.

    Dihydroquinoline: A reduced form of quinoline with similar biological activities.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

7,8-Dihydroquinolin-6(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

7,8-dihydro-5H-quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUZBPXSUWAVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507021
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27463-91-8
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The researchers utilized a four-step synthetic method to produce novel 2-aryl-7,8-dihydroquinolin-6(5H)-ones. The crucial step involved employing Mannich salts, derived from acetophenones, as Michael acceptors in a reaction with cyclohexane-1,4-dione monoethylene acetal. This reaction yielded 1,5-dicarbonyl compounds, which were then treated with ammonium acetate to produce the desired 7,8-dihydroquinolin-6(5H)-ones [].

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